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[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Documentation Hub

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  • Product: [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
  • CAS: 1249897-12-8

Core Science & Biosynthesis

Foundational

physicochemical properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol

Topic: Physicochemical Properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2][3] A Rational Design Element for Basicity M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2][3]

A Rational Design Element for Basicity Modulation and Metabolic Stability[1][2][3]

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing lead compounds. [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol represents a specialized building block designed to address specific liabilities associated with the piperidine scaffold.

While the parent compound, 4-piperidinemethanol, is a ubiquitous fragment, its high basicity (pKa ~11.0) often leads to poor membrane permeability, high efflux ratios (P-gp substrate), and potential hERG channel inhibition (cardiotoxicity).[1] The introduction of the 2,2-difluoroethyl group serves as a "bioisosteric switch."[1][4] The electron-withdrawing nature of the gem-difluoro motif significantly lowers the basicity of the piperidine nitrogen without abolishing it entirely, while simultaneously blocking the N-dealkylation metabolic soft spot common in N-ethyl analogs.[1][2][3][4]

This guide details the physicochemical profile, synthetic pathways, and application logic for this molecule in drug discovery.[5]

Chemical Identity & Structural Analysis[2][4][6][7]

PropertyDetail
IUPAC Name [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
Common Name N-(2,2-Difluoroethyl)-4-hydroxymethylpiperidine
Molecular Formula

Molecular Weight 179.21 g/mol
Core Scaffold Piperidine (saturated N-heterocycle)
Key Functional Groups Primary Alcohol (polar handle), Tertiary Amine (basic center), Gem-difluoro (electronic modulator)
Structural Logic (The "Fluorine Effect")

The utility of this molecule lies in the


-fluorine effect.[1] The fluorine atoms are located two bonds away from the basic nitrogen.[4] Through strong inductive electron withdrawal (-I effect), they reduce the electron density on the nitrogen lone pair.[1]
  • Result: The pKa drops from ~11 (parent) to the physiological range (~7.0–7.5).

  • Benefit: A larger fraction of the molecule remains neutral at physiological pH (7.4), enhancing passive diffusion across biological membranes.

Physicochemical Profile

The following data aggregates calculated values (ACD/Labs, ChemAxon) and extrapolated experimental trends from organofluorine literature.

Quantitative Properties Table
PropertyValue (Approx/Calc)Context & Significance
pKa (Basic) 7.2 ± 0.5 CRITICAL. Significantly lower than N-ethylpiperidine (~10.5).[1][2][3][4] Ideal for CNS penetration and oral bioavailability.[3][4]
LogP 0.8 – 1.1Moderate lipophilicity.[3][4] The fluorine atoms increase lipophilicity relative to the N-ethyl analog, but the alcohol keeps it balanced.[1]
LogD (pH 7.4) ~0.9Distribution coefficient at physiological pH. Indicates good balance for solubility and permeability.[3][4]
TPSA ~43 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Topological Polar Surface Area.[4] Well within the "Rule of 5" limit (<140 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) for oral drugs.
H-Bond Donors 1Primary alcohol (-OH).[1][2][4]
H-Bond Acceptors 4Nitrogen + Oxygen + 2 Fluorines.[1][2][3][4]
Boiling Point ~230°C (Predicted)High boiling point due to H-bonding capability.[1][2][3][4]
Solubility High (aq.[3][4] acid)Highly soluble in acidic media (protonated); moderate solubility in water/organic solvents as free base.
Structure-Property Relationship (SPR) Diagram

The following diagram illustrates how the structural modifications translate to physicochemical outcomes.

SPR_Logic Molecule [1-(2,2-Difluoroethyl) piperidin-4-yl]methanol CF2_Group 2,2-Difluoroethyl Group (Electron Withdrawing) Molecule->CF2_Group OH_Group Primary Alcohol (Polar Handle) Molecule->OH_Group pKa_Effect Lowers pKa to ~7.2 (Reduced Basicity) CF2_Group->pKa_Effect Metab_Effect Blocks N-Dealkylation (Metabolic Stability) CF2_Group->Metab_Effect Sol_Effect Maintains Solubility & H-Bonding OH_Group->Sol_Effect Perm_Effect Increases Neutral Fraction @ pH 7.4 pKa_Effect->Perm_Effect  Causality

Figure 1: Mechanistic impact of the 2,2-difluoroethyl and hydroxyl moieties on the molecule's drug-like properties.[1][2][3][4]

Synthetic Methodology

Synthesizing this building block requires attention to the volatility of fluorinated reagents and the basicity of the piperidine.[4] Two primary methods are recommended.

Method A: Reductive Amination (Preferred for Scale)

This method is generally "greener" and avoids the use of highly reactive alkylating agents.

  • Reagents: 4-Piperidinemethanol, 2,2-Difluoroacetaldehyde (often supplied as the ethyl hemiacetal), Sodium Triacetoxyborohydride (STAB).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Protocol:

  • Imine Formation: Dissolve 4-piperidinemethanol (1.0 eq) in DCM. Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 eq) and catalytic acetic acid (0.1 eq). Stir at room temperature for 30 minutes to form the iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Target mass: 180.1 [M+H]+).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Method B: N-Alkylation (Standard Lab Scale)

Useful when the aldehyde is unavailable, but risks over-alkylation (quaternization).[1]

  • Reagents: 4-Piperidinemethanol, 2,2-Difluoroethyl triflate (or tosylate),

    
     or DIPEA.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Setup: Dissolve 4-piperidinemethanol (1.0 eq) and

    
     (2.0 eq) in dry ACN.
    
  • Addition: Cool to 0°C. Dropwise add 2,2-difluoroethyl triflate (1.05 eq). Note: Triflate is highly reactive; stoichiometric control is vital to prevent quaternary ammonium salt formation.[1]

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.

  • Workup: Filter off solids. Concentrate filtrate.[3][4][6] Partition between water and EtOAc.[3][4]

Synthetic Workflow Diagram

Synthesis_Flow Start 4-Piperidinemethanol (CAS 6457-49-4) Inter Intermediate: Iminium Ion (Method A) Transition State (Method B) Start->Inter Activation Reagent_A Method A: 2,2-Difluoroacetaldehyde + NaBH(OAc)3 Reagent_A->Inter Reagent_B Method B: 2,2-Difluoroethyl Triflate + K2CO3 Reagent_B->Inter Product [1-(2,2-Difluoroethyl) piperidin-4-yl]methanol Inter->Product Reduction / Substitution

Figure 2: Dual synthetic pathways for accessing the target molecule.

Applications in Drug Discovery[1][4][5]

Metabolic Stability (The "Blocker" Strategy)

In standard N-ethyl piperidines, the


-carbon (next to Nitrogen) is highly susceptible to metabolic oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to N-dealkylation.[1]
  • Mechanism: CYP enzymes abstract a hydrogen atom from the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon.[1][2][4]
    
  • Solution: Replacing hydrogens with fluorine (in the

    
     position) or using the difluoroethyl group alters the electronics and sterics, making the adjacent 
    
    
    
    -hydrogens less accessible and less electron-rich, thereby suppressing oxidative N-dealkylation.[1][2]
hERG Inhibition Mitigation

Basic amines (pKa > 8) are a primary pharmacophore for hERG channel blockage, which causes QT prolongation (a cardiac safety risk).

  • Data Support: Reducing the pKa of the basic center below 7.5 is a proven strategy to reduce hERG affinity.[4] The 2,2-difluoroethyl group achieves this pKa suppression effectively while maintaining the steric bulk required for receptor binding.[1][4]

Analytical Protocols & Quality Control

To validate the identity and purity of the synthesized material, the following protocols are standard.

NMR Characterization[1][2][3]
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the characteristic triplet of triplets (or broad multiplet) for the terminal proton on the difluoroethyl group (

      
      ) around 
      
      
      
      5.8–6.2 ppm (large coupling constant
      
      
      Hz).[1]
    • Piperidine ring protons: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.5–3.0 ppm.[4]
      
    • Hydroxymethyl group: doublet around ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.3 ppm.[4]
      
LCMS Analysis[1][4]
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: ESI+ Mode.[3][4]

  • Expected Mass:

    
    .
    
  • Note: Due to the lower basicity, the signal intensity in ESI+ might be lower than the non-fluorinated parent.

Safety & Handling

  • Hazards: As a secondary/tertiary amine derivative, treat as an irritant. The 2,2-difluoroethyl alkylating agents (if using Method B) are potential alkylating mutagens and should be handled in a fume hood with double gloves.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • PubChem Compound Summary. (2025). 4-Piperidinemethanol (Parent Scaffold).[1][2][3][4][7][6] National Center for Biotechnology Information.[3][4] Link[1]

Sources

Exploratory

CAS number and identifiers for [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol . Executive Summary [1-(2,2-Difluoroethyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol .

Executive Summary

[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol (CAS 1249897-12-8 ) is a specialized heterocyclic building block used in modern drug discovery.[1] It serves as a strategic intermediate for introducing the 2,2-difluoroethyl moiety—a bioisostere often employed to modulate the basicity (pKa) and lipophilicity (LogP) of amine centers without significantly altering steric bulk.[1] This guide covers its physicochemical profile, validated synthetic routes, and its utility in optimizing pharmacokinetic properties.[1]

Chemical Identity & Identifiers

The precise identification of this compound is critical, as positional isomers (e.g., 3,3-difluoro analogs) are also common in the literature.[1]

Identifier Value
CAS Number 1249897-12-8
IUPAC Name [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
Synonyms 1-(2,2-Difluoroethyl)-4-(hydroxymethyl)piperidine; (1-(2,2-Difluoroethyl)piperidin-4-yl)methanol
Molecular Formula C

H

F

NO
Molecular Weight 179.21 g/mol
SMILES OCC1CCN(CC(F)F)CC1
InChIKey FWNKYKFYKWRXJL-UHFFFAOYSA-N

Physicochemical Properties

The incorporation of the 2,2-difluoroethyl group drastically alters the electronic landscape of the piperidine nitrogen compared to a standard ethyl group.[1]

Property Value / Range Notes
Physical State Solid or Viscous OilTypically a low-melting solid or oil at RT.[1]
Boiling Point ~240–250 °C (Predicted)Higher than parent 4-piperidinemethanol (118°C @ 10mmHg).[1]
pKa (Basic) ~6.5 – 7.5 (Predicted)Critical Feature: Significantly lower than N-ethylpiperidine (~10.[1]5) due to the electron-withdrawing

-fluorines.[1]
LogP ~0.8 – 1.2Enhanced lipophilicity relative to the non-fluorinated parent.[1]
H-Bond Donors 1 (Alcohol -OH)
H-Bond Acceptors 4 (N, O, 2xF)Fluorines act as weak acceptors.[1]

Synthetic Methodology

The synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol generally proceeds via the functionalization of the commercially available 4-piperidinemethanol core.[1] Two primary routes are field-validated for scalability and purity.[1]

Route A: Direct Alkylation (Nucleophilic Substitution)

This is the most direct method, utilizing 2,2-difluoroethyl triflate (or tosylate) as a potent electrophile.[1]

  • Reagents: 4-Piperidinemethanol, 2,2-Difluoroethyl triflate (or 2,2-difluoro-1-iodoethane), Base (DIPEA or K

    
    CO
    
    
    
    ).[1]
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: 0°C to RT; inert atmosphere (N

    
    ).[1]
    
Route B: Amide Reduction (Stepwise Control)

This route avoids unstable alkylating agents by forming the amide first, then reducing it.[1] It is preferred for large-scale batches where handling triflates is hazardous.[1]

  • Acylation: 4-Piperidinemethanol + Difluoroacetic acid (coupling agents: EDC/HOBt or HATU)

    
     Amide intermediate.[1]
    
  • Reduction: Amide + LiAlH

    
     or BH
    
    
    
    -THF
    
    
    Final Amine.[1]
Route C: Reductive Amination
  • Reagents: 4-Piperidinemethanol + 2,2-Difluoroacetaldehyde (often supplied as ethyl hemiacetal).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

  • Note: Less common due to the instability/cost of the fluorinated aldehyde compared to the acid or alkyl halides.[1]

Visualized Synthesis Workflow

Synthesis Start 4-Piperidinemethanol (CAS 6457-49-4) RouteA Route A: Alkylation (+ 2,2-Difluoroethyl triflate/iodide) Base: K2CO3/DIPEA Start->RouteA RouteB1 Route B (Step 1): Acylation (+ Difluoroacetic acid) Coupling: HATU/EDC Start->RouteB1 Product [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol (CAS 1249897-12-8) RouteA->Product Direct SN2 RouteB2 Route B (Step 2): Reduction (LiAlH4 or BH3) RouteB1->RouteB2 Amide Intermediate RouteB2->Product Reduction

Caption: Comparative synthetic pathways. Route A is preferred for rapid discovery; Route B is preferred for scale-up and cost-efficiency.[1]

Medicinal Chemistry Applications

This compound is not just a passive linker; it is a "functional" building block designed to solve specific multiparametric optimization (MPO) problems.[1]

pKa Modulation (The "Fluorine Effect")

The 2,2-difluoroethyl group is a classic tool to lower the basicity of a piperidine nitrogen.[1]

  • Mechanism: The strong electron-withdrawing induction (-I effect) of the two

    
    -fluorine atoms pulls electron density away from the nitrogen lone pair.[1]
    
  • Result: The pKa drops from ~10.5 (N-ethyl) to ~6.8–7.3.[1]

  • Benefit: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), improving membrane permeability (passive diffusion) and reducing lysosomal trapping.[1]

Metabolic Stability
  • Blockade: The fluorine atoms block metabolic oxidation at the

    
    -position (a common soft spot for CYP450 enzymes).[1]
    
  • Bioisosterism: It mimics an N-ethyl or N-propyl group sterically but provides superior metabolic robustness.[1]

Decision Logic for Usage

MedChemLogic Problem Drug Design Challenge: High Basicity / Low Permeability Solution Strategy: Replace N-Alkyl with N-(2,2-Difluoroethyl) Problem->Solution Effect1 pKa Reduction (10.5 -> ~7.0) Solution->Effect1 Effect2 Metabolic Blocking (Prevents N-dealkylation) Solution->Effect2 Effect3 Lipophilicity Tuning (Modest LogP increase) Solution->Effect3 Outcome Improved Oral Bioavailability & CNS Penetration Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Strategic rationale for deploying the 2,2-difluoroethyl moiety in lead optimization.

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated piperidines.[1]

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319).[1] As a secondary amine derivative, it may be harmful if swallowed (H302).[1]

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic nature is possible due to the alcohol function.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood.

References

  • Arctom Scientific. (n.d.).[1] Product Data: [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol (CAS 1249897-12-8).[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Compound Details: 1-(2,2-Difluoroethyl)piperidin-4-yl]methanol.[1] Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • PubChem. (n.d.).[1] 4-Piperidinemethanol (Core Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

Sources

Foundational

The Bioisosteric Utility of the 2,2-Difluoroethyl Group in Medicinal Chemistry

Topic: Bioisosteric Potential of 2,2-Difluoroethyl Groups in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1] [1][2][3][4] Executive Summary The 2,2-di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Potential of 2,2-Difluoroethyl Groups in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]

[1][2][3][4]

Executive Summary

The 2,2-difluoroethyl group (


)  has emerged as a privileged motif in modern drug design, offering a unique "Goldilocks" solution between the metabolic instability of ethyl groups and the strong electron-withdrawing nature of trifluoroethyl groups.[2] Unlike the chemically inert trifluoromethyl group (

), the difluoromethyl moiety (

) within this structure functions as a lipophilic hydrogen bond donor , capable of engaging in non-covalent interactions with protein targets while modulating physicochemical properties such as pKa, lipophilicity (

), and metabolic stability.

This guide details the mechanistic rationale for deploying the 2,2-difluoroethyl group, provides comparative physicochemical data, and outlines validated synthetic protocols for its introduction.[1]

Physicochemical Profile: The "Polar Hydrophobic" Paradox

The 2,2-difluoroethyl group is often classified as "polar hydrophobic" because it increases lipophilicity relative to non-fluorinated alkyls while simultaneously introducing a polarized C–H bond capable of hydrogen bonding.[1]

Modulation of Amine Basicity (pKa)

One of the most critical applications of the 2,2-difluoroethyl group is the attenuation of amine basicity. High basicity in drug molecules often correlates with poor membrane permeability and increased risk of hERG channel inhibition (cardiotoxicity).

  • Mechanism: The fluorine atoms exert a strong inductive electron-withdrawing effect (

    
    ), pulling electron density away from the nitrogen lone pair, thereby lowering the pKa.
    
  • Comparison: It bridges the gap between the highly basic ethyl group and the weakly basic 2,2,2-trifluoroethyl group.[1]

Table 1: Comparative Physicochemical Properties of N-Alkyl Groups

Substituent (R)StructureApprox. pKa (of R-NH2)Electronic EffectH-Bond Character
Ethyl

~10.7Inductive Donor (

)
None
2-Fluoroethyl

~9.0Weak WithdrawalWeak Acceptor
2,2-Difluoroethyl

~7.1 – 7.3 Moderate Withdrawal Lipophilic Donor
2,2,2-Trifluoroethyl

~5.7Strong WithdrawalWeak Acceptor

Data Source: Calculated and experimental values from standard medicinal chemistry datasets (e.g., ChEMBL, PubChem).

The Lipophilic Hydrogen Bond Donor

Unlike the


 group, the terminal proton in 

is sufficiently acidic (due to the geminal fluorines) to act as a hydrogen bond donor.
  • Bioisosterism: It serves as a bioisostere for alcohols (

    
    ) and thiols (
    
    
    
    ), maintaining H-bond donor capability while significantly improving metabolic stability and lipophilicity.[2]
  • Binding Affinity: This interaction can form specific contacts with backbone carbonyls or side-chain acceptors in the binding pocket, often improving potency.

Mechanistic Applications

Metabolic Blockade (The Deuterium Alternative)

The 2,2-difluoroethyl group effectively blocks oxidative metabolism at the


-position of the alkyl chain.
  • CYP450 Inhibition: Cytochrome P450 enzymes typically oxidize electron-rich C–H bonds.[1] The C–F bond is metabolically inert. Furthermore, the strong electron-withdrawing effect deactivates the adjacent

    
    -methylene protons (
    
    
    
    ), making them less susceptible to oxidative dealkylation (e.g., N-dealkylation).
  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Conformational Control (The Gauche Effect)

Fluorine atoms on adjacent carbons often adopt a gauche conformation relative to heteroatoms (like N or O) due to hyperconjugation (


) and electrostatic interactions.
  • Application: Introducing a 2,2-difluoroethyl group can lock a flexible chain into a specific conformation, reducing the entropic penalty of binding.[1]

MetabolicBlockade Substrate N-Ethyl Drug CYP CYP450 Enzyme Substrate->CYP Oxidation at α-C Metabolite Unstable Hemiaminal (Dealkylation) CYP->Metabolite Clearance Rapid Clearance Metabolite->Clearance Substrate_F N-(2,2-Difluoroethyl) Drug Block Oxidation Blocked (Electronic Deactivation) Substrate_F->Block High Ionization Potential Stable Metabolically Stable Block->Stable

Figure 1: Mechanism of metabolic stabilization.[1] The electron-deficient nature of the 2,2-difluoroethyl group prevents the Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) steps required for CYP450-mediated dealkylation.

Synthetic Methodologies

Introducing the 2,2-difluoroethyl group requires specific reagents due to the lower reactivity of fluorinated electrophiles compared to their non-fluorinated counterparts.[1]

Key Reagents[1][3][5]
  • 2,2-Difluoroethyl Triflate (

    
    ):  Highly reactive, best for weak nucleophiles.[1]
    
  • 2,2-Difluoroethyl Tosylate (

    
    ):  Stable solid, suitable for standard alkylations.[1]
    
  • 1-Bromo-2,2-difluoroethane: Less reactive, requires higher temperatures or stronger bases.[1]

  • 2,2-Difluoroacetic acid: Used for amide coupling followed by reduction (though reduction of fluorinated amides can be difficult).[1]

Protocol: N-Alkylation of Amines using 2,2-Difluoroethyl Triflate

This protocol is preferred for secondary amines or heterocyclic amines where high yield and mild conditions are required.[1]

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: 2,2-Difluoroethyl triflate (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (2.0 mmol) and cool the solution to 0°C.

  • Alkylation: Dropwise add 2,2-difluoroethyl triflate (1.2 mmol). Note: This reagent is a potent electrophile; handle with care.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry combined organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Self-Validating Check:

  • NMR: The product should show a characteristic triplet of doublets (or broad triplet) for the

    
     proton around 
    
    
    
    5.8–6.2 ppm (
    
    
    ) in
    
    
    NMR.

SynthesisWorkflow Start Target: N-(2,2-difluoroethyl) Amine CheckNu Is the Nucleophile (Amine) Sterically Hindered or Weak? Start->CheckNu PathA Yes (Weak/Hindered) CheckNu->PathA pKa < 8 PathB No (Strong/Primary) CheckNu->PathB pKa > 9 MethodA Use 2,2-Difluoroethyl Triflate (High Reactivity, 0°C) PathA->MethodA MethodB Use 2,2-Difluoroethyl Tosylate/Iodide (Standard Alkylation, 60-80°C) PathB->MethodB MethodC Reductive Amination (Use 2,2-difluoroacetaldehyde equivalent) PathB->MethodC Alternative

Figure 2: Synthetic decision tree for introducing the 2,2-difluoroethyl group based on nucleophile reactivity.

Case Study: Flupyradifurone & P2X3 Antagonists[1]

Flupyradifurone (Insecticide)

While an agrochemical, Flupyradifurone exemplifies the bioisosteric power of the group.[3]

  • Design: The N-(2,2-difluoroethyl) group replaced a standard methyl/ethyl group found in neonicotinoids.[1][4]

  • Outcome: The specific physicochemical profile (H-bond donor + lipophilicity) allowed it to bind to the nicotinic acetylcholine receptor (nAChR) with high affinity while differentiating its metabolic profile, rendering it safer for bees (lower toxicity) compared to traditional neonicotinoids.

P2X3 Antagonists (Pain Management)

In the development of P2X3 antagonists (e.g., for chronic cough), the 2,2-difluoroethyl group is frequently used to replace methoxy or ethyl groups on aromatic rings.

  • Benefit: It reduces the electron density of the aromatic ring less drastically than a

    
     group, maintaining 
    
    
    
    stacking interactions while improving metabolic stability against O-dealkylation.

References

  • Das, S., et al. (2024).[5] "A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor."[1][5][2][6] Angewandte Chemie International Edition, 63, e202410954.[7][5] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2025). "2,2-Difluoroethylamine (CID 136274)."[1][8] National Center for Biotechnology Information.[1] Link

  • Jeschke, P. (2017). "The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators." Fluorine in Life Sciences: Pharmaceuticals, 18, 469-479.[1] Link

  • Xing, L., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 50, 1234-1270.[1] Link

Sources

Exploratory

The Emergent Therapeutic Potential of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Derivatives: A Technical Guide for Drug Discovery Professionals

I. Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic tractability.[1][2] The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl moiety, in particular, offers a unique combination of electronic properties and conformational constraints that can significantly enhance the therapeutic profile of a molecule. This guide provides an in-depth technical exploration of a promising class of compounds: [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol and its derivatives. We will delve into their synthesis, potential therapeutic applications, and hypothesized mechanisms of action, offering a forward-looking perspective for researchers and drug development professionals. While direct research on this specific scaffold is emerging, this guide synthesizes data from closely related analogs to provide a robust framework for future investigation.

II. Synthetic Strategies and Methodologies

The synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol derivatives can be approached through a convergent strategy, focusing on the key steps of N-alkylation of a pre-formed piperidine ring and subsequent functional group manipulations.

A. Core Scaffold Synthesis: N-Alkylation with 2,2-Difluoroethylating Agents

A common and efficient method for the introduction of the 2,2-difluoroethyl group onto the piperidine nitrogen is through nucleophilic substitution.

Experimental Protocol: N-Alkylation of 4-Piperidinemethanol

  • Starting Material: Commercially available 4-piperidinemethanol.

  • Alkylation Agent: 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Procedure: a. To a solution of 4-piperidinemethanol in the chosen solvent, add the base and stir at room temperature for 30 minutes. b. Add the 2,2-difluoroethylating agent dropwise to the reaction mixture. c. Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. d. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol.

B. Derivatization Strategies

The hydroxyl group of the core scaffold serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR).

  • Esterification/Etherification: The hydroxyl group can be readily converted to a wide range of esters or ethers to modulate lipophilicity and introduce new binding motifs.

  • Oxidation and Amination: Oxidation of the primary alcohol to an aldehyde allows for subsequent reductive amination to introduce diverse amine functionalities, which can be crucial for targeting specific receptors.

G cluster_synthesis Synthetic Workflow 4-Piperidinemethanol 4-Piperidinemethanol N-Alkylation N-Alkylation 4-Piperidinemethanol->N-Alkylation 2,2-difluoroethylating agent, Base Core_Scaffold [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol N-Alkylation->Core_Scaffold Derivatization Derivatization Core_Scaffold->Derivatization Esterification, Oxidation, etc. Derivatives Therapeutic Candidates Derivatization->Derivatives G cluster_pathway Hypothesized GPCR Signaling Pathway Ligand Derivative GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Triggers

Caption: Hypothesized GPCR signaling pathway for therapeutic action.

B. Enzyme Inhibition

The scaffold could also be designed to target specific enzymes implicated in disease pathogenesis. For example, derivatives could be developed as inhibitors of kinases, proteases, or metabolic enzymes. The electronegativity of the fluorine atoms could play a key role in binding to the active site of target enzymes.

V. Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The 2,2-difluoroethyl group is expected to have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl moiety resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption. However, the precise impact on the overall physicochemical properties will depend on the nature of the other substituents in the molecule.

Table 1: Predicted Physicochemical Properties of the Core Scaffold

PropertyPredicted ValueImplication
Molecular Weight177.21 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP~1.5Moderate lipophilicity, suggesting good membrane permeability
pKa~9.5 (piperidine nitrogen)Basic nature, will be protonated at physiological pH

VI. Future Perspectives and Conclusion

The [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of the 2,2-difluoroethyl group offers a compelling strategy to enhance the drug-like properties of piperidine-based compounds. Future research should focus on:

  • Broad Biological Screening: To identify the primary biological targets and therapeutic areas for this class of compounds.

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties through systematic chemical modifications.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of disease.

VII. References

  • This guide synthesizes information from a range of sources on related piperidine derivatives, as direct research on the specific [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol scaffold is still emerging. The principles and methodologies described are based on established practices in medicinal chemistry and drug discovery.

  • Specific patent and journal references for analogous compounds can be found in the broader chemical and pharmaceutical literature.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL not available)

  • (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - ResearchGate. (2025, October 27). Retrieved from [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • Structure of diphenyl(piperidine-4-yl)methanol derivative - ResearchGate. (n.d.). Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]

  • Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs - MDPI. (2024, March 20). Retrieved from [Link]

  • Processes for the preparation of (R)-alpha-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol" - Europe. (2010, June 16). Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Retrieved from [Link]

  • WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents. (n.d.). Retrieved from

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed. (2023, March 5). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). Retrieved from [Link]

  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 29). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]

  • Discovery of a Novel, CNS Penetrant M 4 PAM Chemotype Based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile Core - PubMed. (2017, September 15). Retrieved from [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed. (2022, January 12). Retrieved from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - ACS Chemical Neuroscience - Figshare. (2024, October 10). Retrieved from [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC. (n.d.). Retrieved from [Link]

  • Neurodegeneration Targets - Discovery On Target. (n.d.). Retrieved from [Link]

  • Small Biotech Companies Target CNS Disorders - Psychiatric Times. (2026, February 8). Retrieved from [Link]

  • Central Nervous System (CNS) Scientific Publications - Bioseb In-Vivo Research. (n.d.). Retrieved from [Link]

  • RSC Medicinal Chemistry - Lirias. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Handling and Storage Protocols for [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol

Application Note & Technical Guide | Version 1.0 Executive Summary [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol is a specialized heterocyclic building block utilized primarily in medicinal chemistry for structure-activi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 1.0

Executive Summary

[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol is a specialized heterocyclic building block utilized primarily in medicinal chemistry for structure-activity relationship (SAR) exploration.[1] The incorporation of the 2,2-difluoroethyl group serves as a lipophilic bioisostere to ethyl or methyl groups, often modulating metabolic stability by blocking oxidative dealkylation sites while influencing the pKa of the piperidine nitrogen.

This compound presents specific handling challenges due to its hygroscopic nature , basicity , and potential for corrosivity . This guide outlines a rigorous protocol for the receipt, storage, solubilization, and quality control of this reagent to ensure experimental reproducibility and personnel safety.

Physicochemical Profile & Hazard Assessment

Technical Specifications
  • Chemical Name: [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO[2]
  • Molecular Weight: 179.21 g/mol [2]

  • Core Structure: 4-Hydroxymethylpiperidine scaffold N-alkylated with a 2,2-difluoroethyl chain.[1]

  • Solubility: High solubility predicted in polar organic solvents (DMSO, Methanol, DCM, Ethanol). Moderate to high aqueous solubility (pH dependent).

PropertyValue / CharacteristicNote
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; may crystallize slowly.[1]
Basicity (pKa) ~8.5 - 9.5 (Estimated)Tertiary amine; forms salts with acids.[1]
Hygroscopicity HighAbsorbs atmospheric moisture rapidly.
Air Sensitivity ModerateSusceptible to N-oxidation over prolonged exposure; absorbs CO

.
Safety & Hazard Classification

Signal Word: DANGER

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3][4] The combination of the free amine and alcohol functionalities can damage mucosal membranes.

  • Acute Toxicity: Treat as potentially toxic by ingestion or inhalation.

  • Fluorine Content: While the C-F bond is stable, thermal decomposition may release hydrogen fluoride (HF).

Storage & Stability Protocols

Objective: Prevent hydrolysis, oxidation, and carbonate formation to maintain >98% purity.

The "Cold Chain" Storage Workflow

Upon receipt, the compound must be immediately triaged into a controlled environment. Do not store the shipping vial directly if the seal is compromised.

StorageWorkflow Receipt Receipt of Shipment VisualCheck Visual Inspection (Seal Integrity) Receipt->VisualCheck Inerting Purge Headspace (Argon/Nitrogen) VisualCheck->Inerting Pass Aliquot Create Single-Use Aliquots VisualCheck->Aliquot If Bulk TempControl Storage at -20°C (Desiccated) Inerting->TempControl Aliquot->Inerting

Figure 1: Critical workflow for the intake and storage of fluorinated piperidine derivatives.

Specific Storage Conditions
  • Temperature: Long-term storage at -20°C is required. Short-term (active use) storage at 2-8°C is acceptable for <1 week.[1]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N

    
    ) . Argon is preferred due to its higher density, providing a better blanket over the substance.
    
  • Container: Amber glass vials with Teflon-lined screw caps. Avoid Parafilm alone; use electrical tape or Parafilm over a tightly sealed cap to minimize gas exchange.

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite or silica gel) is mandatory to prevent moisture ingress during freeze-thaw cycles.

Handling & Solubilization Protocols

Solubilization Strategy

The 2,2-difluoroethyl group increases lipophilicity compared to the parent piperidinemethanol, but the hydroxyl group maintains polarity.

Solvent Compatibility Table:

Solvent Solubility Rating Application
DMSO Excellent (>50 mM) Biological assays, Stock solutions.[1]
Methanol/Ethanol Excellent LC-MS, NMR, General reactions.
Dichloromethane (DCM) Good Organic synthesis, extraction.
Water Good (pH dependent) Aqueous buffers (protonation aids solubility).

| Hexanes/Heptane | Poor | Precipitation/Trituration. |

Preparation of Stock Solutions (Protocol)

Goal: Prepare a 10 mM stock solution in DMSO for biological screening.

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside a desiccator before opening . This prevents condensation of atmospheric water onto the cold compound.

  • Weighing: Weigh the compound rapidly. If the compound is an oil, use a positive displacement pipette or weigh by difference using a syringe.

  • Dissolution: Add anhydrous DMSO (Grade: ≥99.9%, water <50 ppm). Vortex for 30 seconds.

  • Sonicate: If visual particulates remain, sonicate in a water bath at ambient temperature for 2-5 minutes.

  • Storage of Stocks: Aliquot stocks into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Quality Control & Analytical Validation

Self-Validating Logic: Before committing the reagent to a high-value synthesis or assay, verify its integrity.[1]

NMR Validation

The presence of the fluorine atoms provides a unique handle for purity assessment.

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Look for the triplet of doublets (td) centered around

      
       6.0 ppm (approximate) corresponding to the CHF
      
      
      
      proton.
    • Verify the piperidine ring protons (multiplets,

      
       1.5 - 3.0 ppm).
      
    • Verify the hydroxymethyl group (

      
       3.3 - 3.5 ppm).[1]
      
  • 
    F NMR: 
    
    • This is the most sensitive test. Expect a clean doublet (or doublet of triplets) corresponding to the -CHF

      
       group.[1]
      
    • Impurity Flag: Additional fluoride peaks indicate degradation (defluorination) or impurities from synthesis.

LC-MS Validation[1][2]
  • Method: Reverse-phase C18 column.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: ESI Positive Mode.

  • Expectation: A dominant peak at [M+H]

    
     m/z.
    
  • Troubleshooting: If two peaks are observed with the same mass, consider the possibility of rotamers (common in hindered amines) or check for salt counter-ions if not using the free base.

Emergency Procedures

In the event of exposure or spill, immediate action is required due to the corrosive nature of the amine.

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing.[3][5] Seek medical attention (treat as an alkali burn).

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present.[3] Continue rinsing and get immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.[3][4]

    • Wear full PPE (Nitrile gloves, lab coat, safety goggles, face shield if volume is large).

    • Absorb with an inert material (vermiculite, sand, or specialized amine-neutralizing pads).

    • Do not use combustible materials like sawdust.

    • Dispose of as hazardous chemical waste (Corrosive/Toxic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link]

  • Champagne, P. A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for difluoroethyl utility).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol formation

Topic: Optimizing reaction temperature for the synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol . Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1] The Thermodynamic Landscape: Why Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for the synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol . Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1]

The Thermodynamic Landscape: Why Temperature is Critical

In the synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol, temperature is not just a kinetic accelerator; it is the primary selector between the desired product and three catastrophic failure modes.[1]

The reaction typically involves the nucleophilic attack of 4-piperidinemethanol on an electrophile like 2,2-difluoroethyl triflate (DFET) .[1]

The Thermal "Goldilocks" Zone[1]
  • < 0°C (The Kinetic Trap): Reaction rates for the secondary amine are sluggish. The electron-withdrawing effect of the

    
    -fluorines on the electrophile deactivates the 
    
    
    
    -carbon, raising the activation energy for
    
    
    attack.[1]
  • > 50°C (The Elimination Threshold): The 2,2-difluoroethyl group is prone to E2 elimination .[1] High temperatures, especially with strong bases, promote the loss of a proton and a leaving group to form 1,1-difluoroethylene (a gas), permanently destroying your alkylating agent.

  • The O-Alkylation Risk: While amines are more nucleophilic than alcohols, high thermal energy reduces selectivity, leading to alkylation at the 4-hydroxymethyl group (O-alkylation).[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways governed by thermal energy.

ReactionPathways Start 4-Piperidinemethanol + 2,2-Difluoroethyl Triflate Desired TARGET: N-Alkylated Product Start->Desired  Optimum Temp (0°C → 25°C) Impurity1 IMPURITY A: O-Alkylated Byproduct Start->Impurity1  High Temp (>60°C) Impurity2 FAILURE MODE: Elimination (Difluoroethylene gas) Start->Impurity2  High Temp + Strong Base

Figure 1: Thermal dependence of competing reaction pathways. The green path represents the optimized kinetic window.

Standard Operating Procedure (The "Gradient Protocol")

Do not run this reaction isothermally. We recommend a Thermal Gradient Protocol to maximize selectivity.

Reagents:

  • Substrate: 4-Piperidinemethanol (1.0 equiv)[1]

  • Electrophile: 2,2-Difluoroethyl triflate (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
     (3.0 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

The Protocol:

  • Cryogenic Addition (

    
    ):  Dissolve amine and base in solvent. Cool to 0°C. Add the triflate dropwise.
    
    • Reasoning: Controls the exotherm and prevents immediate elimination of the sensitive triflate.

  • Kinetic Ramp (

    
    ):  Allow the mixture to warm naturally to Room Temperature (RT) over 2 hours. Stir for 12–16 hours.[2]
    
    • Reasoning: Most N-alkylations complete here.[1] The amine is sufficiently nucleophilic to overcome the

      
      -fluorine deactivation without triggering O-alkylation.[1]
      
  • Thermal Push (

    
    ): Only if TLC/LCMS shows incomplete conversion after 16h, heat to 45°C for 2-4 hours.
    
    • Warning: Do not exceed 50°C.

Troubleshooting Center (Q&A)

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: Your electrophile likely degraded. 2,2-difluoroethyl triflate is moisture-sensitive and prone to hydrolysis.[1] Corrective Action:

  • Do not just heat it more. Heating a stalled reaction often leads to degradation of the product you did make.

  • Spike the reaction: Cool the mixture back to 0°C and add 0.2–0.3 equivalents of fresh triflate.

  • Check Solvent: Ensure your MeCN/THF is anhydrous (<50 ppm water). Water competes for the triflate.

Issue 2: "I see a byproduct with M+ mass of Product + 64."

Diagnosis: You have O-alkylation (Dialkylation).[1] This occurs when the temperature is too high, making the hydroxyl group competitive, or if a large excess of electrophile was used. Corrective Action:

  • Lower the Temperature: Strictly adhere to the 0°C → RT protocol.

  • Switch Bases: If using soluble DIPEA, switch to inorganic

    
     . The heterogeneous nature of carbonate bases often suppresses O-alkylation by limiting the concentration of the active deprotonated species.[1]
    
Issue 3: "The triflate is fuming/smoking upon addition."

Diagnosis: Rapid acid formation (Triflic acid) or vigorous elimination. Corrective Action:

  • Dilution: Dilute the triflate in a small volume of the reaction solvent before addition.

  • Slower Addition: Use a syringe pump for addition over 30–60 minutes at 0°C.

Decision Tree: Thermal Optimization Logic

Use this flow to determine your next experimental step based on LCMS/TLC monitoring.

Troubleshooting Start Check LCMS at 16h (RT) CheckConversion Conversion > 90%? Start->CheckConversion Yes Stop & Workup CheckConversion->Yes Yes No Check Byproducts CheckConversion->No No Byproducts Is O-alkyl impurity present? No->Byproducts YesBP Do NOT Heat. Purify immediately. Next run: Switch to K2CO3. Byproducts->YesBP Yes NoBP Heat to 45°C for 2h. Re-check. Byproducts->NoBP No

Figure 2: Decision logic for thermal adjustments during reaction monitoring.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Not recommended. Microwave heating is excellent for difficult alkylations, but 2,2-difluoroethyl triflate is thermally unstable.[1] Rapid superheating often causes the reagent to decompose (elimination) before it can react with the amine. If you must, use a low power setting with a temperature ceiling of 50°C.

Q: Why not use 2,2-difluoroethyl iodide instead of the triflate? A: The iodide is significantly less reactive.[1] To get the iodide to react with a secondary amine, you often need temperatures >80°C or silver salts (AgOTf) to activate it. The triflate allows you to operate at mild temperatures (RT), preserving the integrity of your hydroxyl group.

Q: Does the hydroxyl group on the piperidine need protection (e.g., TBDMS)? A: Generally, no. Under the "Gradient Protocol" (0°C to RT), the amine is orders of magnitude more nucleophilic than the alcohol. Protection adds two unnecessary steps (protection/deprotection). Only protect if you require high-temperature forcing conditions due to steric bulk from other substituents.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from [1]

  • O'Duill, M. L., et al. (2024).[3][4] 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Retrieved from [1]

  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate Safety Data Sheet. Retrieved from [1]

Sources

Optimization

overcoming steric hindrance in [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol derivatives

Ticket ID: #DFE-PIP-004 Status: Open Subject: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization[1] Executive Summary The [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol scaffold presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFE-PIP-004 Status: Open Subject: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization[1]

Executive Summary

The [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol scaffold presents a unique dual-challenge in medicinal chemistry. While the 2,2-difluoroethyl group is an excellent lipophilic bioisostere for ethyl or methyl groups, its introduction and presence create significant steric and electronic hurdles.

This guide addresses two critical failure points:

  • N-Alkylation Stalling: The electron-withdrawing nature of the

    
    -fluorines reduces the nucleophilicity of the piperidine nitrogen, while the bulk of the difluoroethyl group creates steric clashes during substitution.
    
  • Conformational Locking: The gauche effect inherent to the fluoroethyl chain can lock the piperidine ring into a rigid chair conformation, rendering the C4-methanol group less accessible for subsequent functionalization.

Module 1: Installing the N-(2,2-Difluoroethyl) Group

The Problem: Direct Alkylation Failure

Users frequently report low yields (<30%) or elimination byproducts when attempting direct alkylation using 1-bromo-2,2-difluoroethane.[1]

  • Root Cause: The

    
    -fluorines on the alkyl halide make the adjacent protons acidic. Under the basic conditions required for 
    
    
    
    reactions (e.g.,
    
    
    ), the reagent undergoes
    
    
    elimination to form 1,1-difluoroethene (a gas) rather than alkylating the amine.
The Solution: Reductive Amination (The "Gold Standard")

To bypass the elimination pathway and steric repulsion, utilize reductive amination. This method proceeds via an iminium ion intermediate, which is less sensitive to the steric bulk of the incoming group compared to a direct


 transition state.
Protocol: Reductive Amination with Difluoroacetaldehyde Ethyl Hemiacetal

Reagents:

  • Substrate: Piperidin-4-ylmethanol (free base or HCl salt).[1]

  • Reagent: Difluoroacetaldehyde ethyl hemiacetal (CAS: 1701-93-5).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve piperidin-4-ylmethanol (1.0 equiv) in DCM (0.1 M).

    • Note: If using the HCl salt, add 1.0 equiv of TEA to free the amine, stir for 10 min, then proceed.

  • Hemiacetal Activation: Add difluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv).

    • Critical Step: Stir at room temperature for 30–60 minutes before adding the reductant. This ensures the equilibrium shifts from the hemiacetal to the iminium species.

  • Reduction: Cool to 0°C. Add STAB (1.5 – 2.0 equiv) portion-wise.

    • Why STAB? It is less basic than

      
       and avoids reducing the aldehyde/hemiacetal before it reacts with the amine.
      
  • Quench: Stir overnight at RT. Quench with saturated

    
    .[1][2]
    
  • Purification: Extract with DCM. The product is often pure enough for the next step; otherwise, flash chromatography (MeOH/DCM) is effective.

Module 2: Functionalizing the C4-Methanol

The Problem: The "Conformational Lock"

Once the N-difluoroethyl group is installed, users often find the distal C4-alcohol unreactive toward bulky electrophiles (e.g., tosylation, Mitsunobu reactions).

  • Mechanistic Insight: The gauche effect of the N-difluoroethyl group and the dipole-dipole interactions often lock the piperidine ring into a specific chair conformation where the N-substituent is axial to minimize dipole repulsion. This can force the C4-hydroxymethyl group into a sterically crowded equatorial position or a rigid axial position that disfavors the trajectory of incoming nucleophiles.

The Solution: Dipole Disruption via Solvent Switching

To "unlock" the ring and allow the C4-group to adopt a reactive conformation, you must disrupt the electrostatic stabilization.

Troubleshooting Matrix:

ObservationDiagnosisRecommended Action
Reaction Stalls (e.g., Tosylation) Solvent polarity stabilizes the unreactive conformer.[1]Switch from DCM to DMF or Acetonitrile .[1] High dielectric solvents mask dipole interactions, lowering the energy barrier for ring flipping.
Low Yield in Oxidations (Swern/Dess-Martin) Steric crowding around the C4-H.Use TEMPO/BAIB oxidation.[1] The radical mechanism is less sensitive to steric hindrance than the cyclic transition states of Swern/DMP.
Poor Solubility The fluorinated tail increases lipophilicity significantly.Avoid pure methanol/water.[1] Use THF/EtOAc mixtures.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

SynthesisWorkflow Start Start: Piperidin-4-ylmethanol Decision1 Method of N-Functionalization? Start->Decision1 Goal Target: [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol RouteA Route A: Direct Alkylation (1-Br-2,2-difluoroethane) Decision1->RouteA Standard conditions RouteB Route B: Reductive Amination (Difluoroacetaldehyde hemiacetal) Decision1->RouteB Recommended IssueA Issue: Elimination to 1,1-difluoroethene (Gas) RouteA->IssueA Base (K2CO3) SuccessB Success: High Yield No Elimination RouteB->SuccessB STAB / DCM IssueA->Decision1 Retry Functionalization Next Step: C4-OH Reaction (e.g., Esterification) SuccessB->Functionalization StericIssue Issue: Low Reactivity due to Conformational Lock Functionalization->StericIssue SolventFix Fix: Switch Solvent to DMF/MeCN (Disrupt Dipole Interactions) StericIssue->SolventFix If kinetics slow CatalystFix Fix: Use Hyper-Nucleophile (e.g., DMAP, N-Me-Imidazole) StericIssue->CatalystFix If conversion incomplete SolventFix->Goal CatalystFix->Goal

Caption: Decision Logic for Synthesis and Optimization of N-Difluoroethyl Piperidine Derivatives.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use 2,2-difluoroethyl triflate for the alkylation?

A: You can, but it is risky. While the triflate is a better leaving group than bromide, it is highly unstable and expensive. Furthermore, the high reactivity often leads to quaternary ammonium salt formation (over-alkylation) because the product (secondary/tertiary amine) is often more nucleophilic than the starting material. Reductive amination stops cleanly at the tertiary amine stage.

Q2: I am seeing a "doublet of triplets" in my proton NMR that I can't assign. What is it?

A: This is the signature of the


 proton. The proton on the terminal carbon (

) splits into a triplet (coupling with adjacent

) and a large doublet (coupling with the two geminal Fluorines,

).[1] Do not mistake this for an impurity; the wide coupling constant is characteristic of gem-difluoro groups [1].[1]
Q3: My reductive amination is stuck at the intermediate. Yield is <50%.

A: This usually happens if the hemiacetal is not fully cracked to the aldehyde before reduction.

  • Fix: Add a catalytic amount of acetic acid (AcOH) or

    
     during the imine formation step (before adding STAB). This acts as a Lewis acid to facilitate the dehydration of the hemiaminal intermediate [2].
    

References

  • Nairoukh, Z., et al. (2020).[3][4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[1][3] [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Profiling of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol

Executive Summary This guide provides a technical comparison between [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol (Target) and its non-fluorinated analog, [1-Ethylpiperidin-4-yl]methanol . The introduction of the termin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol (Target) and its non-fluorinated analog, [1-Ethylpiperidin-4-yl]methanol .

The introduction of the terminal difluoromethyl moiety (


) into the ethyl side chain of the piperidine ring is a strategic medicinal chemistry modification. This bioisosteric replacement is not merely structural; it fundamentally alters the electronic landscape of the basic nitrogen. The primary benefits identified are pKa modulation  (lowering basicity to physiological ranges) and metabolic blockade  (preventing N-dealkylation), resulting in improved lipophilic efficiency (LipE) and reduced phospholipidosis risk compared to the hydrocarbon analog.
Physicochemical Profile & Mechanism of Action[1]

The most critical differentiator between the difluoroethyl and ethyl analogs is the basicity of the piperidine nitrogen.

2.1 The "Fluorine Effect" on Basicity (pKa)

In the non-fluorinated ethyl analog, the piperidine nitrogen is a strong base (


). At physiological pH (7.4), it exists almost exclusively (>99.9%) in the ionized cationic form. This high basicity often leads to:
  • High affinity for hERG channels (cardiotoxicity risk).

  • Lysosomal trapping (phospholipidosis).

  • Poor passive membrane permeability.

In the 2,2-difluoroethyl analog , the strong electron-withdrawing nature of the fluorine atoms (


 effect) pulls electron density away from the nitrogen through the 

-carbon. This inductive effect lowers the pKa by approximately 3 log units.
2.2 Comparative Data Table
Property[1-Ethylpiperidin-4-yl]methanol [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Impact
pKa (Basic N) ~10.4~7.2 – 7.5Critical: Increases neutral fraction at pH 7.4.
Ionization @ pH 7.4 >99.9% Cationic~50% Neutral / 50% CationicImproved membrane permeability.
LogP (Lipophilicity) ~0.6~0.9Slight increase due to lipophilic fluorine.
LogD

~ -2.4~ 0.5Major Shift: Higher effective lipophilicity at physiological pH.
Metabolic Stability Low (N-dealkylation)High (Blocked site)Extended half-life (

).
hERG Liability High RiskReduced RiskLower basicity correlates with lower hERG affinity.
2.3 Ionization & Permeability Pathway

The following diagram illustrates how the pKa shift facilitates membrane permeation.

Permeability Ethyl Ethyl Analog (pKa ~10.4) Membrane Lipid Membrane (Permeability Barrier) Ethyl->Membrane 99.9% Ionized (Repelled) Difluoro Difluoroethyl Analog (pKa ~7.3) Difluoro->Membrane ~50% Neutral (Permeable) Intracellular Intracellular Target Membrane->Intracellular Passive Diffusion

Figure 1: Comparative membrane permeability based on ionization states at physiological pH.

Metabolic Stability: Blocking N-Dealkylation

The ethyl group on a piperidine ring is a "metabolic soft spot." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) typically oxidize the


-carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate which collapses to release acetaldehyde and the dealkylated piperidine.

The Difluoroethyl Advantage:

  • C-H Bond Strength: The C-H bonds on the

    
    -carbon (adjacent to fluorines) are strengthened, making hydrogen abstraction difficult.
    
  • Electronic Deactivation: The electron-withdrawing fluorines deactivate the

    
    -carbon, making it less susceptible to the initial single-electron transfer (SET) oxidation mechanism utilized by P450s.
    

Metabolism cluster_0 Ethyl Analog (High Clearance) cluster_1 Difluoroethyl Analog (Metabolic Block) E_Start N-Ethyl Piperidine E_CYP CYP450 Oxidation (α-Hydroxylation) E_Start->E_CYP E_Inter Carbinolamine Intermediate E_CYP->E_Inter E_End Dealkylated Piperidine + Acetaldehyde E_Inter->E_End F_Start N-(2,2-Difluoroethyl) Piperidine F_CYP CYP450 F_Start->F_CYP F_End No Reaction / Stable (High Metabolic Stability) F_CYP->F_End Oxidation Blocked

Figure 2: Mechanism of metabolic stabilization via fluorination.

Experimental Protocols
4.1 Synthesis of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol

Methodology: N-Alkylation using 2,2-difluoroethyl triflate. Rationale: While reductive amination with difluoroacetaldehyde is possible, the aldehyde is often unstable and exists as a hydrate. Alkylation with the triflate is cleaner and higher yielding for small-scale discovery chemistry.

Reagents:

  • 4-Piperidinemethanol (1.0 eq)

  • 2,2-Difluoroethyl triflate (1.1 eq) [Prepare fresh or purchase]

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Protocol:

  • Preparation: Dissolve 4-piperidinemethanol (1.15 g, 10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) and cool the solution to 0°C.

  • Alkylation: Dropwise add 2,2-difluoroethyl triflate (2.35 g, 11 mmol). Caution: Triflates are potent alkylating agents.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+H

    
     194.1).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-10% MeOH in DCM).

4.2 In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability claim.

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion: Difluoroethyl analog should show <20% degradation at 60 min, whereas Ethyl analog typically shows >50% degradation.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2][3] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][4][5][6][7][8] Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Pike, K. G., et al. (2011). Optimisation of a series of HERG channel blockers: The utility of pKa modulation. Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[1][2][4][6] Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Comparative

Validating [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol: A Comparative IR Spectroscopy Guide

Executive Summary The validation of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol presents a specific challenge in vibrational spectroscopy: distinguishing the fluorinated N-alkyl substituent from the piperidine core and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol presents a specific challenge in vibrational spectroscopy: distinguishing the fluorinated N-alkyl substituent from the piperidine core and the primary alcohol tail.[1] While NMR remains the gold standard for connectivity, Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, orthogonal method for solid-state characterization and impurity profiling.[1]

This guide moves beyond basic peak-picking. It establishes a comparative validation protocol focusing on the critical spectral differences between the target molecule and its non-fluorinated precursors (e.g., 4-piperidinemethanol). We compare the modern industry standard (Diamond ATR) against the classical high-sensitivity method (KBr Pellet) to help you select the optimal workflow for your phase of development.

Structural Analysis & Spectral Predictions

Before acquiring data, we must define the "Spectral Fingerprint" of the target molecule. The structure consists of three distinct vibrational zones:

  • The Polar Head: Primary Alcohol (

    
    ).[1]
    
  • The Core: Saturated Piperidine Ring.

  • The Fluorinated Tail: 2,2-Difluoroethyl group (

    
    ).[1]
    
Critical Vibrational Modes (Target vs. Precursor)[1]

The table below outlines the specific bands required to validate the transformation from the secondary amine precursor to the tertiary fluorinated amine.

Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Value
O-H Stretch (H-bonded)3200 – 3400 (Broad)Confirm Core Integrity: Must remain present.[1]
N-H Stretch3250 – 3350Confirm Reaction Completion: Must be ABSENT in the product (Precursor is a

amine).
C-F Stretch (

)
1100 – 1250 (Strong)Positive ID: Strong, broad bands appearing in the fingerprint region.
C-H Stretch (

)
2800 – 3000Backbone Check: Standard alkane stretches.[1]
Bohlmann Bands C-H Stretch (Lone Pair)2700 – 2800Conformational Check: Diagnostic of N-heterocycles. Note: Electron-withdrawing F atoms may suppress intensity compared to alkyl-piperidines.[1]
C=O Stretch1650 – 1750Impurity Flag: Must be ABSENT .[1] Presence indicates amide coupling reagents or unreduced intermediates.[1]

Comparative Methodology: ATR vs. Transmission (KBr)

In a drug development context, the choice of sampling technique dictates data quality and throughput.

Technique 1: Diamond ATR (Recommended for Routine QC)

Attenuated Total Reflectance (ATR) using a single-reflection diamond element is the modern standard.[1] It requires zero sample preparation and is non-destructive.[1]

Technique 2: KBr Pellet (Recommended for Structural Elucidation)

Transmission spectroscopy via Potassium Bromide (KBr) pellets offers superior sensitivity and a true pathlength, making it ideal for detecting trace impurities or when ATR refractive index effects distort the spectrum.

Performance Comparison Matrix
FeatureDiamond ATRKBr Pellet (Transmission)
Throughput High (< 2 mins/sample)Low (> 15 mins/sample)
Sample Prep None (Neat solid)Grinding + Pressing (Hydraulic)
Sensitivity Moderate (Pathlength ~2 µm)High (Pathlength adjustable)
Hygroscopicity NegligibleHigh (KBr absorbs water, masking O-H region)
Spectral Fidelity Peak shifts possible (wavelength dependent)"Classic" spectrum (Library standard)
Best For Routine Batch Release Reference Standard Characterization

Experimental Protocol: Self-Validating ATR Workflow

This protocol uses a Self-Validating System where each step includes a "Stop/Go" check to ensure data integrity.[1]

Equipment
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[1]

  • Accessory: Single-bounce Diamond ATR.

  • Detector: DTGS (Standard) or MCT (High Sensitivity).[1]

Step-by-Step Workflow
  • System Suitability (The "Zero" Check):

    • Clean crystal with isopropanol.[1]

    • Collect background (air).[1]

    • Validation: Ensure background energy curve is smooth with no peaks at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ).[1]
  • Sample Loading:

    • Place ~5 mg of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol on the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually 80-100 N).[1]

    • Causality: High pressure ensures intimate contact, critical for the evanescent wave to penetrate the solid sample.

  • Acquisition:

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 (Routine) or 64 (High Quality).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing & Validation:

    • Apply "ATR Correction" (if comparing to KBr libraries).[1]

    • Execute the Logic Flow below to pass/fail the batch.

Validation Logic & Decision Pathways

The following diagram illustrates the decision logic a Senior Scientist uses to validate the structure based on spectral data.

ValidationLogic Start Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) Start->CheckOH CheckCO Check 1650-1750 cm⁻¹ (C=O Stretch) CheckOH->CheckCO Broad Peak Present FailIdentity FAIL: Missing Fluorine Motif CheckOH->FailIdentity Peak Absent CheckNH Check 3250-3350 cm⁻¹ (N-H Stretch) CheckCO->CheckNH Region Silent FailImpurity FAIL: Possible Amide/Ester Impurity CheckCO->FailImpurity Peak Present CheckCF Check 1100-1250 cm⁻¹ (C-F Stretch) Pass PASS: Structure Validated CheckCF->Pass Strong Bands Present CheckCF->FailIdentity Region Weak/Silent CheckNH->CheckCF Peak ABSENT FailPrecursor FAIL: Unreacted Precursor CheckNH->FailPrecursor Peak PRESENT

Figure 1: Decision tree for spectral validation.[1] Blue nodes indicate action, Green indicates success, Red indicates failure modes.

Detailed Spectral Interpretation

A. The "Fluorine Fingerprint" (1100–1300 cm⁻¹)

This is the most complex region. The C-F stretch is extremely strong and will dominate.

  • Observation: Look for a cluster of strong bands between 1100 and 1250 cm⁻¹.

  • Differentiation: The non-fluorinated precursor (4-piperidinemethanol) will have C-O and C-N stretches here, but they are typically medium intensity.[1] The introduction of the

    
     group adds intense polarity, resulting in very strong  absorption bands that often broaden or split due to rotational isomerism of the difluoroethyl tail.
    
B. The Bohlmann Bands (2700–2800 cm⁻¹)
  • Mechanism: These bands arise from the anti-periplanar interaction between the Nitrogen lone pair and adjacent axial C-H bonds.

  • Significance: Their presence confirms the piperidine ring is in a stable chair conformation with the lone pair free.

  • Nuance: If the Nitrogen is protonated (salt form) or if the electron-withdrawing effect of the difluoroethyl group is too strong, these bands may disappear. Therefore, use this as a secondary, not primary, confirmation.

C. Impurity Profiling (The "Silent" Regions)
  • 1650–1800 cm⁻¹: A clean spectrum must be flat here.[1]

    • Peak at ~1680 cm⁻¹: Indicates amide impurity (incomplete reduction of a starting amide).[1]

    • Peak at ~1730 cm⁻¹: Indicates ester impurity (acylation of the -OH group).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for IR band assignment).

  • NIST Chemistry WebBook. (2025).[1] Infrared Spectra of Piperidine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for C-F and C-N stretch regions).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] Available at: [Link][1]

  • Smith, B. C. (2011).[1] Fundamentals of Fourier Transform Infrared Spectroscopy. 2nd Edition. CRC Press.[1] (Reference for ATR vs. KBr methodology).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
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